4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline
Overview
Description
“4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline” is a chemical compound with the CAS Number: 109069-00-3 . It has a molecular weight of 254.35 and its IUPAC name is 4-[(3-methyl-1-piperidinyl)sulfonyl]aniline .
Molecular Structure Analysis
The InChI code for “4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline” is 1S/C12H18N2O2S/c1-10-3-2-8-14(9-10)17(15,16)12-6-4-11(13)5-7-12/h4-7,10H,2-3,8-9,13H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm³ . Its boiling point is 420.7±47.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.0 mmHg at 25°C and an enthalpy of vaporization of 67.5±3.0 kJ/mol . The flash point is 208.2±29.3 °C . The index of refraction is 1.579 . The molar refractivity is 68.8±0.4 cm³ . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors . It has 2 freely rotating bonds .Scientific Research Applications
Antibacterial Properties
- Synthesis and Antibacterial Evaluation: Derivatives of 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, including compounds related to 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline, have been synthesized and evaluated for their antibacterial properties. These compounds exhibited significant antibacterial activity (Aziz‐ur‐Rehman et al., 2017).
Chemical Synthesis and Modification
- Ring Opening Reactions: Research into the ring opening of 1-sulfonyl-2,2-dimethylaziridines by anilines, including those similar to 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline, has revealed insights into regioselectivity and product structures (Buchholz et al., 1993).
- Synthesis of Sulfonated Oxindoles: A method for synthesizing 3-((arylsulfonyl)methyl)indolin-2-ones, which involves using anilines as aryl sources, highlights the chemical versatility of compounds like 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline (Liu et al., 2017).
Polymerization and Material Science
- In Situ Polymerization: The in situ polymerization of aniline sulfonic acid derivatives, including those similar to 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline, into layered double hydroxide interlamellar space has been studied for applications in material science (Moujahid et al., 2005).
Spectroscopic Analysis
- Quantum Mechanical and Spectroscopic Studies: Research into the Fourier transform infrared (FT-IR) and FT-Raman of 4-[(4-aminobenzene) sulfonyl] aniline, a compound similar to 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline, provides important data for quantum mechanical and spectroscopic analysis (Muthu & Maheswari, 2012).
properties
IUPAC Name |
4-(3-methylpiperidin-1-yl)sulfonylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-10-3-2-8-14(9-10)17(15,16)12-6-4-11(13)5-7-12/h4-7,10H,2-3,8-9,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLQEPOHTJUPHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389822 | |
Record name | 4-[(3-methylpiperidin-1-yl)sulfonyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline | |
CAS RN |
109069-00-3 | |
Record name | 4-[(3-methylpiperidin-1-yl)sulfonyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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